

A Comparative Guide to Perfluoroalkyl Iodides in Photocatalytic Radical Reactions

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Compound of Interest

Compound Name: *Perfluoroheptyl iodide*

Cat. No.: *B042551*

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For researchers, scientists, and professionals in drug development, the selection of an appropriate perfluoroalkylating agent is critical for reaction efficiency and yield. This guide provides an objective comparison of the performance of various perfluoroalkyl iodides in the visible-light-induced Atom Transfer Radical Addition-Elimination (ATRE) reaction with alkenes, supported by experimental data from a recent study.

Perfluoroalkyl iodides are widely utilized as precursors for generating perfluoroalkyl radicals in a variety of chemical transformations, including additions to unsaturated bonds. The efficiency of these reactions can be influenced by the chain length of the perfluoroalkyl iodide. This guide presents a comparative analysis of perfluorooctyl iodide, perfluorohexyl iodide, and perfluorobutyl iodide in a specific photocatalytic reaction.

Performance in Visible-Light Promoted ATRE Reactions

The following table summarizes the performance of different perfluoroalkyl iodides in the Atom Transfer Radical Addition-Elimination (ATRE) reaction with 4-phenyl-1-butene under visible light irradiation, using N,N-dimethylacetamide (DMA) as an electron donor. The reaction proceeds via the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation, generates the perfluoroalkyl radical.

Perfluoroalkyl Iodide	Product	Yield (%)
Perfluoroctyl iodide ($C_8F_{17}I$)	3s	78
Perfluorohexyl iodide ($C_6F_{13}I$)	3r	85
Perfluorobutyl iodide (C_4F_9I)	3q	83

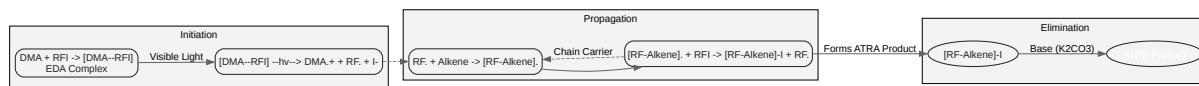
Reaction conditions: Alkene (0.2 mmol, 1.0 equiv), perfluoroalkyl iodide (0.4 mmol, 2.0 equiv), and K_2CO_3 (0.4 mmol, 2.0 equiv) in DMA (2.0 mL) were irradiated by purple LEDs (3 W) at room temperature for 16 h.

Experimental Protocol: General Procedure for the Visible-Light Promoted ATRE Reaction

To a 10 mL Schlenk tube equipped with a magnetic stir bar were added the alkene (0.2 mmol, 1.0 equiv), perfluoroalkyl iodide (0.4 mmol, 2.0 equiv), and K_2CO_3 (0.4 mmol, 2.0 equiv). Anhydrous DMA (2.0 mL) was then added. The tube was sealed and the mixture was stirred at room temperature under irradiation by 3 W purple LEDs for 16 hours. Upon completion of the reaction, the mixture was diluted with ethyl acetate, washed with brine, and dried over anhydrous Na_2SO_4 . The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

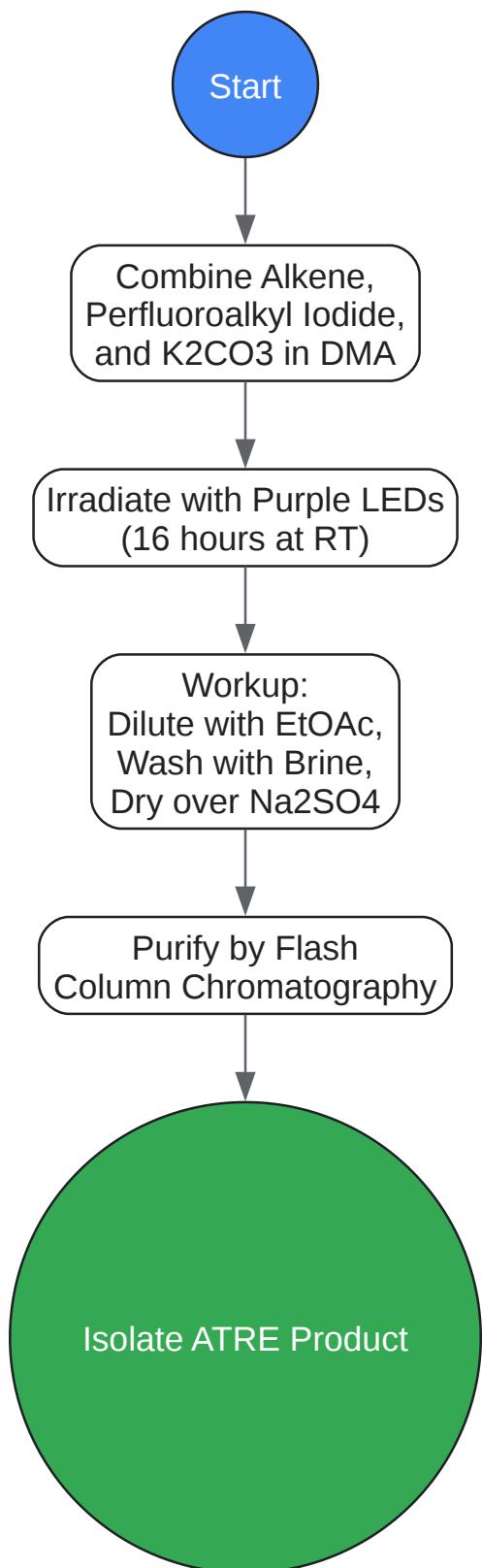
Reaction Mechanism and Workflow

The following diagrams illustrate the proposed mechanism for the visible-light-promoted ATRE reaction and the general experimental workflow.



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Caption: Proposed mechanism for the visible-light-promoted ATRE reaction.



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Caption: General experimental workflow for the ATRE reaction.

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